Cyclo(D-Ala-L-Pro): An In-depth Technical Guide
Cyclo(D-Ala-L-Pro): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclo(D-Ala-L-Pro), a cyclic dipeptide belonging to the 2,5-diketopiperazine class of molecules, presents a unique and stable scaffold with significant potential in various scientific and therapeutic fields. Its rigid structure, derived from the cyclization of D-alanine and L-proline, confers favorable properties such as enhanced stability and bioavailability compared to linear peptides. While specific biological activity data for Cyclo(D-Ala-L-Pro) is limited in publicly accessible literature, its structural analogs have demonstrated a wide range of bioactivities, including antimicrobial, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the core physicochemical properties of Cyclo(D-Ala-L-Pro), and explores the potential biological activities and associated experimental methodologies based on the broader class of proline-containing cyclic dipeptides. This document aims to serve as a foundational resource for researchers and drug development professionals interested in the potential applications of this molecule.
Core Physicochemical Properties
Cyclo(D-Ala-L-Pro) is a heterocyclic organic compound with a compact and rigid structure. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂ | [1] |
| Molecular Weight | 168.19 g/mol | [1] |
| IUPAC Name | (3R,8aS)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | N/A |
| CAS Number | 36238-64-9 | N/A |
| Appearance | White powder | N/A |
| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. | [2] |
| Purity | ≥ 98% (HPLC) | N/A |
| Storage Conditions | Store at ≤ -4 °C | N/A |
Potential Biological Activities and Therapeutic Applications
While specific experimental data on the biological activities of Cyclo(D-Ala-L-Pro) are not extensively reported, the diketopiperazine scaffold is a well-established pharmacophore.[1] Research on analogous cyclic dipeptides suggests a range of potential applications for Cyclo(D-Ala-L-Pro) in drug discovery and biotechnology.[1]
Potential applications include:
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Pharmaceutical Development: Its stability and ability to mimic peptide conformations make it a valuable scaffold for designing peptide-based drugs with improved pharmacokinetic profiles.[1][3] It is explored for its potential in developing treatments for cancer and metabolic disorders.[1][3]
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Neuroscience Research: Cyclic dipeptides are being investigated for their role in neuropeptide interactions and their potential as therapeutic agents for neurological disorders.[1]
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Biotechnology and Drug Delivery: It can serve as a building block for the synthesis of more complex molecules and in the development of targeted drug delivery systems.[1]
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Cosmetic Formulations: There is research interest in its potential skin-conditioning properties for use in anti-aging and moisturizing products.[3]
The following table summarizes the observed biological activities of structurally related proline-containing cyclic dipeptides, which may suggest potential avenues of investigation for Cyclo(D-Ala-L-Pro).
| Biological Activity | Example Analog | Cell Line/Organism | Observed Effect |
| Antitumor | Cyclo(L-Pro-D-Arg) | HeLa cells | Significant antitumor activity with an IC50 value of 50 μg/mL.[4] |
| Antibacterial | Cyclo(L-Pro-D-Arg) | Klebsiella pneumoniae | Significant antibacterial activity with a MIC of 1 μg/mL.[4] |
| Antifungal | Cyclo(L-Phe-L-Pro) | Ganoderma boninense | Potent antifungal activity. |
| Neuroprotective | Cyclo(L-Pro-L-Phe) | Neuroblastoma cells | Protection against H₂O₂-induced damage. |
Experimental Protocols
Detailed experimental protocols for Cyclo(D-Ala-L-Pro) are not available due to the limited published research on its specific biological effects. However, based on the investigation of analogous compounds, the following are representative methodologies for assessing potential bioactivities.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of a compound on a cancer cell line.
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Cell Culture: Culture human cancer cells (e.g., HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare a stock solution of Cyclo(D-Ala-L-Pro) in a suitable solvent (e.g., DMSO). Dilute the stock solution to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
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Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antibacterial Susceptibility Test (Broth Microdilution Method)
This protocol outlines a general procedure to determine the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
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Bacterial Culture: Grow a bacterial strain (e.g., Klebsiella pneumoniae) in a suitable broth medium overnight.
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Inoculum Preparation: Dilute the overnight culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
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Compound Preparation: Prepare a serial two-fold dilution of Cyclo(D-Ala-L-Pro) in a 96-well microtiter plate with broth.
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Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
The following diagrams illustrate conceptual workflows and pathways relevant to the study of cyclic dipeptides like Cyclo(D-Ala-L-Pro).
Caption: General workflow for the synthesis and bioactivity screening of cyclic dipeptides.
Caption: A hypothetical signaling pathway for the induction of apoptosis by a bioactive cyclic dipeptide.
Conclusion
Cyclo(D-Ala-L-Pro) is a structurally intriguing cyclic dipeptide with favorable physicochemical properties for applications in drug discovery and biotechnology. While specific biological data for this compound is not extensively documented, the well-established bioactivities of its structural analogs, particularly in the areas of oncology and infectious diseases, highlight its potential as a valuable scaffold for further investigation. The experimental protocols and conceptual pathways provided in this guide offer a framework for initiating research into the biological effects of Cyclo(D-Ala-L-Pro). Future studies are warranted to elucidate its specific mechanism of action and to fully explore its therapeutic potential.
